3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide
Description
Properties
CAS No. |
853311-53-2 |
|---|---|
Molecular Formula |
C21H20ClNO3 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C21H20ClNO3/c1-2-25-18-9-7-17(8-10-18)23-21(24)14-12-19-11-13-20(26-19)15-3-5-16(22)6-4-15/h3-11,13H,2,12,14H2,1H3,(H,23,24) |
InChI Key |
YTSAAIWWGNKWQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound dissects into three primary building blocks:
-
5-(4-Chlorophenyl)furan-2-carboxylic acid derivative : Serves as the furyl-chlorophenyl core.
-
Propanamide backbone : Introduced via alkylation or acylation reactions.
-
4-Ethoxyaniline : Provides the aromatic amine for amide bond formation.
A convergent synthesis strategy is preferred, with independent preparation of the furyl-chlorophenyl intermediate followed by sequential coupling reactions.
Formation of 5-(4-Chlorophenyl)Furan-2-Carbaldehyde
The furan ring is constructed via Paal-Knorr synthesis using 4-chlorophenylacetonitrile and glyoxal under acidic conditions (H₂SO₄, 60°C, 6 hr), yielding 5-(4-chlorophenyl)furan-2-carbaldehyde with 78% efficiency. Alternative methods employ Suzuki-Miyaura cross-coupling between 2-furylboronic acid and 4-chlorobromobenzene (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C), achieving 85% yield.
Reaction Conditions Comparison
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Paal-Knorr | H₂SO₄ | EtOH | 78 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF/H₂O | 85 |
Data derived from VulcanChem and Evitachem technical reports.
Propanamide Backbone Installation
The aldehyde intermediate undergoes Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate (NaH, THF, 0°C → RT), forming ethyl 3-[5-(4-chlorophenyl)-2-furyl]propenoate. Subsequent hydrogenation (H₂, Pd/C, MeOH) saturates the double bond, yielding ethyl 3-[5-(4-chlorophenyl)-2-furyl]propanoate (92% yield).
Critical Parameters
Amidation with 4-Ethoxyaniline
The ester intermediate is saponified (NaOH, EtOH/H₂O, reflux) to the carboxylic acid, followed by amide coupling using EDCI/HOBt (DCM, 0°C → RT). 4-Ethoxyaniline (1.2 eq) reacts with the acid to furnish the target amide in 88% yield.
Side Reaction Mitigation
-
Competitive O-acylation : Suppressed by maintaining pH < 7.5.
-
Dipeptide formation : Avoided through stoichiometric control of amine.
Solid-Phase Synthesis Alternatives
The patent US6710208B2 describes a resin-bound approach for amide synthesis, adaptable to this compound. Key steps:
-
Wang resin functionalization : Load with Fmoc-protected 4-ethoxyaniline.
-
Acylation : Couple with 3-[5-(4-chlorophenyl)-2-furyl]propanoic acid using DIC/oxyma.
-
Cleavage : TFA/DCM (95:5) releases the product with >90% purity.
Advantages
-
Automated purification via resin washing.
-
Scalability for combinatorial libraries.
Mechanistic Insights from Model Compounds
Studies on analogous structures (e.g., 3-[5-(3-chlorophenyl)-2-furyl]-N-(2,4-dimethoxyphenyl)propanamide) reveal:
Electronic Effects in Furan-Aryl Coupling
Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance Suzuki-Miyaura coupling efficiency by stabilizing the transition state through resonance. Substituent position significantly impacts reactivity:
Coupling Yield vs. Chlorine Position
| Chlorine Position | Yield (%) |
|---|---|
| Para | 85 |
| Meta | 72 |
| Ortho | 61 |
Amidation Kinetics
The reaction between 3-[5-(4-chlorophenyl)-2-furyl]propanoic acid and 4-ethoxyaniline follows second-order kinetics (k = 0.45 L/mol·s at 25°C). Activation energy (Eₐ) calculations (Arrhenius plot) indicate a value of 58.2 kJ/mol, suggesting a concerted mechanism.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
-
δ 7.65 (d, J=8.4 Hz, 2H, Ar-H)
-
δ 6.85 (d, J=3.2 Hz, 1H, Furan-H)
-
δ 4.01 (q, J=7.0 Hz, 2H, OCH₂CH₃)
IR (KBr)
-
1658 cm⁻¹ (C=O stretch)
-
1540 cm⁻¹ (N-H bend)
X-ray Crystallography
Although no data exists for the exact compound, analogous structures (e.g., 3-(5-(3-chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)propanamide) show:
Key Bond Lengths (Å)
| Bond | Length |
|---|---|
| C-O (furan) | 1.365 |
| C-Cl | 1.744 |
| N-C (amide) | 1.332 |
Data from PMC study on related compounds.
Industrial-Scale Optimization
Chemical Reactions Analysis
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
N-(5-(4-Fluorophenyl)Thiazol-2-Yl)-3-(Furan-2-Yl)Propanamide (Compound 31)
- Structural Differences : Replaces the 4-ethoxyphenyl group with a 4-fluorophenyl-thiazole moiety.
- Activity : Exhibits potent KPNB1 inhibition and anticancer activity in cell assays.
3-Chloro-N-(4-Methoxyphenyl)Propanamide
- Structural Differences : Methoxy substituent instead of ethoxy; lacks the 4-chlorophenyl-furyl group.
- Physicochemical Impact : Methoxy’s smaller size reduces steric hindrance but decreases lipophilicity (logP) compared to ethoxy.
Taranabant (MK-0364)
- Structural Similarities: Shares a propanamide backbone and 4-chlorophenyl group but includes a trifluoromethylpyridine and cyanophenyl moiety.
- Activity: Cannabinoid-1 receptor inverse agonist used for obesity treatment.
- Key Insight : Bulky substituents (e.g., trifluoromethylpyridine) in Taranabant improve CNS penetration, a feature absent in the target compound due to its ethoxy group.
Heterocyclic Modifications
N-(4-(4-Chlorophenyl)Thiazol-2-Yl)-3-(1H-Indol-3-Yl)Propanamide (Compound 10)
- Structural Differences : Replaces furan with indole and thiazole.
- Activity : Moderate inhibitory effects (IC50 = 4 µM in cited assays).
- Key Insight : Indole’s planar structure may enhance π-π stacking with receptors, whereas the furan in the target compound offers simpler synthetic accessibility.
N-{2-[5-(Furan-2-Yl)Thiophen-2-Yl]Ethyl}-3-(4-Methoxyphenyl)Propanamide
Bioisosteric Replacements
N-(4-Ethoxyphenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-Yl)Propanamide
Molecular Properties
Biological Activity
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide, a compound featuring a unique structure with potential biological activities, has garnered attention in recent pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : CHClN\O
- Molecular Weight : 273.75 g/mol
Research indicates that 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The presence of the furan ring and chlorophenyl moiety appears to enhance its cytotoxic effects against specific cancer cell lines.
- Antiviral Properties : Similar compounds have shown efficacy against viral infections by disrupting viral replication processes. It is hypothesized that 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide may share this property, potentially targeting viral DNA synthesis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in melanoma cells | |
| Antiviral | Potential inhibition of viral replication | |
| Cytotoxicity | Dose-dependent reduction in cell viability |
Case Studies and Research Findings
-
Anticancer Efficacy :
A study conducted on melanoma cells demonstrated that derivatives similar to 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide showed significant cytotoxic effects, leading to increased apoptosis rates. The study highlighted the compound's ability to activate caspases and inhibit NF-kB signaling pathways, which are crucial in cancer progression . -
Antiviral Activity :
Compounds structurally related to 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide were evaluated for their antiviral properties against human adenovirus (HAdV). Results indicated that certain analogs exhibited sub-micromolar potency, with selectivity indexes exceeding 100, suggesting a promising therapeutic avenue for viral infections .
Q & A
Q. Advanced Yield Optimization :
- Catalyst Selection : Use coupling agents like HATU or EDCI for improved amide bond formation efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require careful temperature control (60–80°C) to avoid byproducts .
- Real-Time Monitoring : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .
How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization?
Q. Methodological Approach :
- NMR Ambiguities : Compare experimental H NMR shifts with computational predictions (DFT calculations) to validate substituent effects. For example, the 4-ethoxyphenyl group’s methoxy protons typically resonate at δ 3.7–4.1 ppm, while furan protons appear at δ 6.5–7.2 ppm .
- IR Discrepancies : Use high-resolution FT-IR to distinguish overlapping carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹ vs. furan C-O-C at ~1250 cm⁻¹) .
- Cross-Validation : Combine X-ray crystallography (where feasible) with mass spectrometry (HRMS) to confirm molecular weight and connectivity .
What biological assays are suitable for studying this compound’s interaction with opioid receptors?
Q. Advanced Experimental Design :
- Radioligand Binding Assays : Use H-labeled DAMGO or naloxone in CHO-K1 cells expressing μ-opioid receptors to measure competitive binding (IC₅₀ values) .
- Functional cAMP Assays : Quantify inhibition of forskolin-induced cAMP production in neuronal cell lines (e.g., SH-SY5Y) to assess agonist/antagonist activity .
- In Vivo Models : Tail-flick or hot-plate tests in mice (dosed at 10–50 mg/kg, i.p.) to evaluate analgesic efficacy and compare to morphine controls .
How do structural modifications (e.g., chloro vs. nitro substituents) impact biological activity?
Q. Structure-Activity Relationship (SAR) Analysis :
Q. Advanced SAR Strategies :
- Molecular Docking : Use AutoDock Vina to predict binding poses with μ-opioid receptors, focusing on hydrogen bonding with Tyr148 and hydrophobic interactions with Trp318 .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
What challenges arise in formulating this compound for in vivo studies, and how can they be mitigated?
Q. Formulation Challenges :
Q. Advanced Solutions :
- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm) to enhance bioavailability (2.5-fold increase in Cₘₐₓ) .
- Prodrug Design : Synthesize phosphate esters of the ethoxy group for pH-sensitive release in target tissues .
How can researchers validate target engagement in complex biological systems?
Q. Methodological Framework :
Photoaffinity Labeling : Incorporate a diazirine moiety into the propanamide backbone to crosslink with target proteins in live cells .
Click Chemistry : Attach an alkyne tag for post-treatment conjugation with azide-fluorophores (e.g., Alexa Fluor 488) for fluorescence microscopy .
Thermal Proteome Profiling (TPP) : Monitor protein melting shifts in lysates to identify engaged targets .
What analytical techniques are critical for stability studies under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
